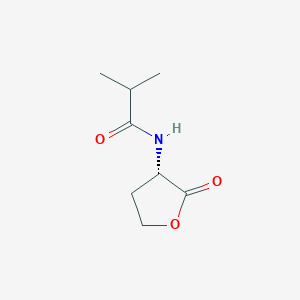![molecular formula C18H34O7 B12888399 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate CAS No. 99624-98-3](/img/structure/B12888399.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate is a chemical compound with a complex structure that includes multiple ethoxy groups and an octyl butanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate typically involves the reaction of octyl butanedioate with 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ethoxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: It can be used in the study of biochemical pathways and interactions, serving as a model compound for understanding esterification and hydrolysis reactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers, due to its ability to modify the physical and chemical properties of materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release its constituent parts, which can then participate in various biochemical reactions. The ethoxy groups can interact with enzymes and other proteins, influencing their activity and function. The octyl butanedioate moiety can also interact with lipid membranes, affecting their structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl tosylate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate is unique due to its combination of multiple ethoxy groups and an octyl butanedioate moiety. This structure imparts specific properties, such as enhanced solubility in organic solvents and the ability to form stable emulsions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
99624-98-3 |
|---|---|
Molekularformel |
C18H34O7 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 1-O-octyl butanedioate |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-11-24-17(20)8-9-18(21)25-16-15-23-14-13-22-12-10-19/h19H,2-16H2,1H3 |
InChI-Schlüssel |
CZYVGNDXSPOXFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


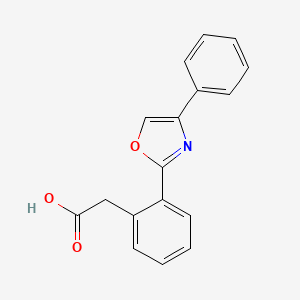

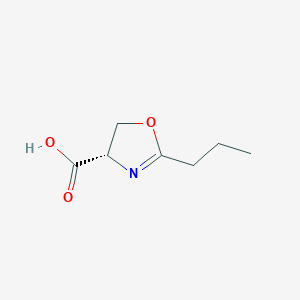
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
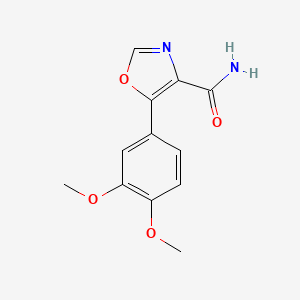
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
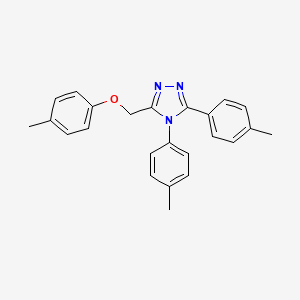
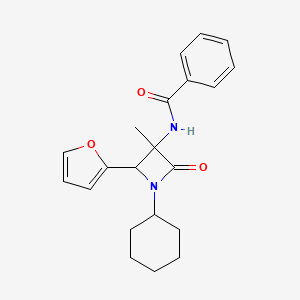
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
